molecular formula C6H9N3O3S2 B8703494 N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide

Cat. No.: B8703494
M. Wt: 235.3 g/mol
InChI Key: LXASOSGTNFQNER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide is a compound known for its diverse applications in pharmaceutical formulations. It is characterized by its stability and bioavailability, making it a valuable component in various medicinal products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves the use of boronic acid derivatives or borolane reagents. This method avoids the use of toxic organic tin compounds, ensuring a safer and more efficient production process . The compound is often synthesized in its crystalline mesylate monohydrate form, which demonstrates increased long-term stability and release kinetics .

Industrial Production Methods: Industrial production of this compound typically involves the formulation of tablets containing micronized this compound. The use of acidic components, such as methanesulfonic acid, is common in these formulations to enhance stability and bioavailability .

Chemical Reactions Analysis

Types of Reactions: N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its efficacy in different applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include boronic acid derivatives and borolane reagents. These reagents facilitate the synthesis and modification of the compound without the need for toxic organic tin compounds .

Major Products Formed: The major products formed from these reactions include the mesylate monohydrate salt of this compound. This form of the compound is preferred for its improved stability and bioavailability .

Scientific Research Applications

N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide has a wide range of scientific research applications. It is primarily used as an anti-viral active agent, particularly in the treatment of herpes simplex viruses (HSV-1 and HSV-2). The compound is effective in treating diseases such as labial herpes, genital herpes, keratitis, and encephalitis . Additionally, it is used in the preparation of pharmaceuticals for these conditions, demonstrating its significance in the medical field .

Mechanism of Action

The mechanism of action of N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound inhibits the replication of herpes simplex viruses by interfering with viral DNA polymerase activity. This inhibition prevents the virus from replicating and spreading, thereby reducing the severity and duration of infections .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(4-methyl-5-sulfamoylthiazol-2-yl)acetamide include acyclovir and other anti-viral agents used in the treatment of herpes simplex infections. These compounds share similar mechanisms of action but differ in their chemical structures and specific applications .

Uniqueness: this compound is unique due to its enhanced stability and bioavailability in its mesylate monohydrate form. This makes it a preferred choice for pharmaceutical formulations, offering improved long-term stability and release kinetics compared to other similar compounds .

Properties

Molecular Formula

C6H9N3O3S2

Molecular Weight

235.3 g/mol

IUPAC Name

N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C6H9N3O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H2,7,11,12)(H,8,9,10)

InChI Key

LXASOSGTNFQNER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
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Synthesis routes and methods II

Procedure details

A solution of N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide (1.1 g) in TFA (10 ml) was stirred at room temperature for 3d. The mixture was evaporated, redissolved in TFA (10 ml) and stirred for a further 1 d. On evaporation the resulting oil was azeotroped with DCM (×2) and triturated with Et2O to give the subtitle compound as a beige solid. Yield 0.7 g.
Name
N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
3d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide (1.1 g) in TFA (10 ml) was stirred at room temperature for 3 d. The mixture was evaporated, redissolved in TFA (10 ml) and stirred for a further 1 d. On evaporation the resulting oil was azeotroped with DCM (×2) and triturated with Et2O to give the subtitle compound as a beige solid. Yield 0.7 g.
Name
N-{5-[(tert-butylamino)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2-Acetamido-4-methylthiazole-5-sulfonyl chloride (0.50 g, 1.96 mmol) was dissolved in THF (7 mL), cooled to 0° C., and concentrated NH4OH (0.7 mL) was added. After 3 hours the reaction was concentrated, diluted with water, and extracted with CHCl3/methanol. The organic layer was dried over Na2SO4. Filtration and concentration gave the product that was used Example 11B.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two

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